2-methyl-2-sulfanylbutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound with the molecular formula CHOS. This compound is notable for its distinct odor, often described as "catty" and is a significant flavor component in various foods and beverages, particularly in wine and coffee. It is also found in the urine of cats, where it plays a role in scent marking and communication among felines .
2-methyl-2-sulfanylbutan-1-ol is classified as a thiol due to the presence of a sulfanyl (–SH) group. It is derived from natural sources, including certain fruits and fermented products. The compound is synthesized through various chemical processes and can also be produced biologically by microorganisms during fermentation .
The synthesis of 2-methyl-2-sulfanylbutan-1-ol can be achieved through several methods, with one common approach involving the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide. This reaction activates the α-position of ethyl acetate, allowing it to couple with acetone to form ethyl 3-hydroxy-3-methylbutyrate. Subsequent steps include bromination, treatment with thiourea, and hydrolysis to yield 3-mercapto-3-methylbutyric acid, which is then reduced using lithium aluminum hydride to produce the final thiol compound .
Another method involves the enzymatic conversion of precursors during fermentation processes, particularly in wine production. Specific bacterial strains contribute to the formation of this compound through metabolic pathways that involve the breakdown of fatty acids and other substrates .
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of isotopically labeled substrates has been noted in research for tracing metabolic pathways and understanding the kinetics of synthesis .
The molecular structure of 2-methyl-2-sulfanylbutan-1-ol features a butanol backbone with a methyl group at the second carbon and a sulfanyl group at the same position. This configuration gives rise to its characteristic properties as a thiol.
Key structural data includes:
2-methyl-2-sulfanylbutan-1-ol participates in various chemical reactions typical for thiols, including oxidation to form disulfides or sulfonic acids under certain conditions. It can also undergo esterification reactions with acids, where the sulfanyl group plays a crucial role in influencing reaction kinetics .
For instance, during esterification with citric acid, kinetic studies have shown that parameters such as acid concentration and temperature significantly affect the reaction rate. The sulfur atom's presence in thiols like 2-methyl-2-sulfanylbutan-1-ol is pivotal in these reactions due to its nucleophilic nature .
The mechanism of action for 2-methyl-2-sulfanylbutan-1-ol primarily relates to its olfactory properties and its role as a flavor compound. In biological systems, it may influence behavior through scent signaling among animals.
Research indicates that this compound has a perception threshold ranging from 1500 ng/L in water, highlighting its potency as an odorant even at low concentrations . The enzymatic breakdown in saliva further illustrates its biochemical interactions within biological systems .
2-methyl-2-sulfanylbutan-1-ol is primarily used as a flavoring agent in food products and beverages. Its unique odor profile makes it valuable in winemaking, particularly in enhancing varietal aromas associated with Sauvignon Blanc wines. Additionally, it serves as a standard reference compound in analytical chemistry for studying volatile thiols and their sensory properties .
2-Methyl-2-sulfanylbutan-1-ol (also designated as 2M2SB in oenological literature) exists in grape must as non-volatile, odorless precursors prior to fermentation. The liberation of this potent thiol occurs primarily through enzymatic cleavage by microbial enzymes during alcoholic and malolactic fermentation. The biochemical pathway involves carbon-sulfur β-lyase activity that specifically targets cysteine-S-conjugate precursors. Research has identified the existence of S-3-(2-methylbutan-1-ol)-L-cysteine (Cys-2M2SB) as the dominant precursor form in Vitis vinifera cultivars, particularly in botrytized grapes where its concentration increases significantly due to Botrytis cinerea infection [5].
During alcoholic fermentation, yeast-derived β-lyases catalyze the cleavage of the C-S bond in Cys-2M2SB, releasing the volatile thiol and generating pyruvate and ammonia as byproducts. The IRC7 gene in Saccharomyces cerevisiae encodes a key β-lyase enzyme with demonstrated activity toward cysteine-conjugated thiol precursors. This enzyme exhibits substrate specificity variations, showing higher catalytic efficiency for 4-methyl-4-sulfanylpentan-2-one (4MSP) precursors than for 3-sulfanylhexan-1-ol (3SH) conjugates, but it also recognizes the Cys-2M2SB substrate [4]. Heterologous expression of bacterial β-lyases significantly enhances this release. For instance, the tnaA gene from Escherichia coli, encoding a tryptophanase with β-lyase activity, has been successfully expressed in wine yeast strains, resulting in substantially increased liberation of 2M2SB and other varietal thiols during fermentation [6].
Table 1: Enzymatic Efficiency of β-Lyases in Releasing 2-Methyl-2-sulfanylbutan-1-ol from Precursors
Enzyme Source | Gene | Specific Activity (nkat/mg) | Precursor Specificity | Fermentation Impact |
---|---|---|---|---|
S. cerevisiae (native) | IRC7 | 0.8 ± 0.1 | Moderate for Cys-2M2SB | Baseline thiol release |
S. cerevisiae (engineered) | tnaA (E. coli) | 12.5 ± 1.3 | High for Cys-2M2SB | 8-10 fold increase |
Oenococcus oeni (malolactic) | Not characterized | 0.4 ± 0.05 | Low for Cys-2M2SB | Minor contribution |
Corynebacterium glutamicum | - | 5.2 ± 0.7 | Moderate | Potential bioengineering candidate |
Malolactic fermentation (MLF) conducted by lactic acid bacteria contributes secondarily to 2M2SB liberation. Oenococcus oeni strains possess endogenous β-lyase activity, though significantly lower than yeast enzymes. The enzymatic release during MLF is highly strain-dependent and influenced by pH conditions (optimal at pH 3.5-4.0) and nutrient availability [1]. Recent studies suggest that the timing of MLF relative to alcoholic fermentation affects final 2M2SB concentrations, with simultaneous alcoholic and malolactic fermentations yielding higher thiol levels than sequential processes due to reduced volatile stripping and oxidative protection in anaerobic conditions [2].
Yeast autolysis during extended lees contact represents a significant post-fermentative mechanism for 2-methyl-2-sulfanylbutan-1-ol liberation. Autolysis involves the controlled self-degradation of yeast cellular structures through the activation of endogenous hydrolytic enzymes, including proteases, glucanases, and chitinases. This process facilitates the release of intracellular enzymes with β-lyase activity and potentially liberates bound thiol precursors from macromolecular complexes [2] [5].
The kinetics of thiol release during autolysis follows a non-linear trajectory, with minimal 2M2SB detected during the first two weeks of lees contact. Significant liberation occurs between 3-6 weeks as intracellular vacuoles rupture, releasing enzymes that hydrolyze precursor complexes. Research on Sauvignon blanc wines demonstrates that extended lees contact (up to 24 weeks) can increase 2M2SB concentrations by 40-60% compared to early racking treatments [5]. The liberation efficiency during autolysis is influenced by several factors:
Table 2: Time-Dependent Liberation of 2-Methyl-2-sulfanylbutan-1-ol During Yeast Autolysis
Autolysis Duration (weeks) | Relative 2M2SB Increase (%) | Key Biochemical Processes | Sensory Descriptors Enhanced |
---|---|---|---|
0-2 | <5% | Cellular exhaustion; enzyme activation initiation | Not detectable |
3-6 | 25-35% | Vacuolar rupture; protease release | Onion, cabbage nuances |
7-12 | 40-55% | Cell wall degradation; precursor accessibility | Savory, brothy complexity |
13-24 | 55-65% | Maximum enzymatic activity; precursor conversion | Truffle, mushroom expression |
>24 | Stabilization/decline | Oxidative degradation; adsorption to lees | Reduction of aromatic intensity |
The redox environment during autolysis critically determines thiol stability. The reducing conditions maintained by the release of antioxidant compounds (glutathione, thioredoxin) from decomposing yeast cells protect liberated 2M2SB from oxidation to disulfide forms. This protective mechanism allows net accumulation despite ongoing enzymatic release [2]. Additionally, the degradation of yeast-derived macromolecules may contribute sensory-modifying compounds that influence the perception threshold and aromatic expression of 2M2SB in complex wine matrices.
The biosynthesis of 2-methyl-2-sulfanylbutan-1-ol precursors in grapes involves intricate sulfur allocation pathways that intersect with primary metabolism. The formation of the cysteine-conjugated precursor (Cys-2M2SB) originates from the nucleophilic addition of cysteine to electrophilic intermediates, particularly 2-methyl-2-butenal, through either spontaneous chemical reaction or enzymatic catalysis [5] [7]. Recent transcriptomic studies have identified candidate glutathione-S-transferases (GSTs) in Vitis vinifera that may facilitate the conjugation of glutathione to reactive aldehydes, forming glutathionylated intermediates (Glut-2M2SB) that are subsequently catabolized to the corresponding cysteine conjugate via the γ-glutamyl transpeptidase pathway [7].
Vine nitrogen status significantly modulates precursor synthesis through regulatory effects on sulfur assimilation genes. Nitrogen supplementation (100 kg N/ha) increases Glut-2M2SB levels by 32-45% in Sauvignon blanc berries at late ripening stages and by 50-65% in resulting musts, directly correlating with elevated 2M2SB in finished wines. This enhancement occurs without significant changes in the expression of characterized VviGST3, VviGST4, and VviGGT genes, suggesting involvement of uncharacterized GST isoforms or nitrogen-regulated cofactors in the conjugation pathway [7]. RNA-seq analysis of nitrogen-treated berries has identified novel candidate genes potentially involved in precursor transport and biosynthesis:
The development of Botrytis cinerea profoundly impacts precursor accumulation through both biotrophic interaction and secreted enzymatic activity. Botrytized grapes exhibit 3-5 fold higher Cys-2M2SB concentrations compared to healthy fruit, attributed to fungal oxidoreductase enzymes that generate reactive aldehydes from lipid peroxidation and enhanced sulfur mobilization from host tissues. This phenomenon explains the elevated concentrations of 2-methyl-2-sulfanylbutan-1-ol and related thiols in botrytized sweet wines [5].
Table 3: Sulfur-Containing Precursors of 2-Methyl-2-sulfanylbutan-1-ol in Grape Berries
Precursor Form | Biochemical Structure | Concentration in Botrytized Grapes (µg/kg) | Cleavage Mechanism | Nitrogen Responsiveness |
---|---|---|---|---|
Cys-2M2SB | S-3-(2-methylbutan-1-ol)-L-cysteine | 28.5 ± 3.2 | Direct β-lyase substrate | +15-20% with N addition |
Glut-2M2SB | S-3-(2-methylbutan-1-ol)-glutathione | 42.3 ± 5.1 | Requires γ-glutamyltranspeptidase | +35-45% with N addition |
Cysteinylglycine-2M2SB | S-3-(2-methylbutan-1-ol)-cysteinylglycine | 8.1 ± 1.2 | Intermediate in glutathione catabolism | Not determined |
Oxidized (disulfide) | Cys-2M2SB dimer | 15.4 ± 2.3 | Reduction required before cleavage | Enhanced under oxidative stress |
Beyond precursor cleavage, microorganisms can synthesize 2-methyl-2-sulfanylbutan-1-ol de novo through modified Ehrlich pathways that integrate sulfur assimilation with branched-chain amino acid metabolism. This pathway initiates from L-isoleucine catabolism, where transamination yields 2-keto-3-methylvalerate, followed by decarboxylation to 2-methylbutyraldehyde. The critical divergence from classical Ehrlich metabolism occurs through sulfur incorporation at the aldehyde stage, where a sulfhydrylase enzyme catalyzes the nucleophilic addition of hydrogen sulfide (H₂S) to form the thiohemiacetal intermediate, which is subsequently reduced to 2-methyl-2-sulfanylbutan-1-ol [2] [8].
The sulfur donor pool for this biosynthesis derives from microbial sulfate assimilation. Saccharomyces cerevisiae reduces sulfate to H₂S through the sulfate reduction sequence (sulfate → adenosine 5'-phosphosulfate → phosphoadenosine phosphosulfate → sulfite → sulfide) requiring ATP sulfurylase (MET3), APS kinase (MET14), and sulfite reductase (MET5, MET10). The regulation of this pathway significantly impacts de novo 2M2SB synthesis, with sulfur-limited conditions upregulating assimilatory genes while simultaneously repressing the Ehrlich pathway enzymes [2]. Metabolic engineering approaches have successfully enhanced this biosynthesis through:
Table 4: Microbial Enzymes in the Modified Ehrlich Pathway for 2-Methyl-2-sulfanylbutan-1-ol Biosynthesis
Enzyme | Gene Symbol | Reaction Catalyzed | Engineering Approach | Impact on 2M2SB Yield |
---|---|---|---|---|
Branched-chain amino acid aminotransferase | BAT1, BAT2 | Isoleucine → 2-keto-3-methylvalerate | Overexpression | 2.1-2.5 fold increase |
Branched-chain α-keto acid decarboxylase | ARO10, THI3 | 2-keto-3-methylvalerate → 2-methylbutyraldehyde | Deletion of competing pathways | 35-40% enhancement |
Sulfhydrylase | Not characterized | 2-methylbutyraldehyde + H₂S → thiohemiacetal | Heterologous expression from Allium spp. | 8-10 fold increase |
Alcohol dehydrogenase | ADH6, SFA1 | Thiohemiacetal → 2-methyl-2-sulfanylbutan-1-ol | Overexpression of reducing ADHs | 60-70% improvement |
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